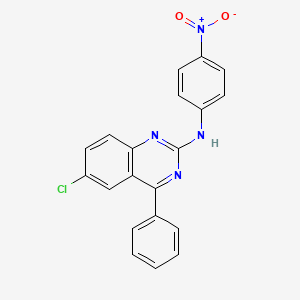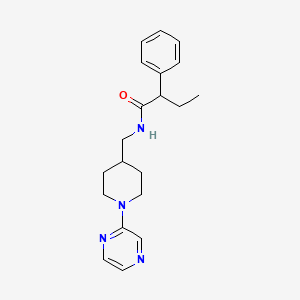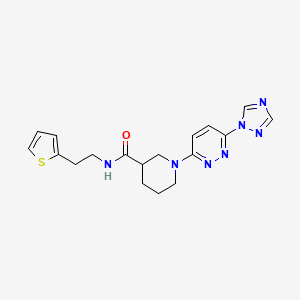![molecular formula C13H18FN3O2 B2684805 N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide CAS No. 886900-38-5](/img/structure/B2684805.png)
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[3-(dimethylamino)propyl]methacrylamide” is a polymerization tool that contains MEHQ as an inhibitor . Another related compound, “N-[3-(Dimethylamino)propyl]acrylamide”, has a molecular weight of 156.23 .
Molecular Structure Analysis
The molecular structure of a related compound, “Formamide, N-[3-(dimethylamino)propyl]-”, has a molecular weight of 130.1882 .Physical And Chemical Properties Analysis
The related compound “N-[3-(dimethylamino)propyl]acrylamide” has a refractive index of 1.482, a boiling point of 117 °C/2 mmHg, and a density of 0.949 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biochemistry
Bimetallic Complex Synthesis and Biological Interactions
A study explored the synthesis of bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand, showcasing its cytotoxic activities and reactivities towards DNA and protein. This demonstrates the compound's potential in bioinorganic chemistry and its interactions with biological molecules (Li et al., 2012).
Antiallergy Activity
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives were synthesized and evaluated for their antiallergy activities, highlighting the therapeutic potential of compounds structurally related to N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide in treating allergic reactions (Walsh et al., 1990).
Chemical Synthesis and Structural Analysis
Trimetallic Complexes and DNA/Protein Reactivity
Research into trimetallic complexes bridged by related oxamide ligands has shown significant cytotoxic effects against certain cancer cell lines and interactions with DNA and proteins. These findings underline the compound's role in the development of chemotherapeutic agents and its potential for DNA and protein interaction studies (Li et al., 2013).
Materials Science
Electrochromic and Electrofluorescent Materials
Investigations into polymers containing bis(diphenylamino)-fluorene moieties, derived from related structural motifs, have led to the development of materials with significant electrochromic and electrofluorescent properties. These materials have applications in the fabrication of electronic and photonic devices, showcasing the diverse applicability of such chemical structures in advanced materials science (Sun et al., 2016).
Fluorescent Probes and Detection Methods
Fluorescent Probe Development
A study on the creation of a new unnatural amino acid based on a solvatochromic fluorophore, inspired by similar chemical frameworks, has paved the way for advances in the study of protein-protein interactions. This underscores the potential of this compound related compounds in the development of sensitive and selective fluorescent probes for biological research (Loving & Imperiali, 2008).
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-17(2)9-3-8-15-12(18)13(19)16-11-6-4-10(14)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJSISNGFQFBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2684722.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2684726.png)



![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2684733.png)


![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)


![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)

